N-dimethyl-N'-(3-aminopropyl)-1,3-diaminopropane trihydrochloride
Overview
Description
N-dimethyl-N'-(3-aminopropyl)-1,3-diaminopropane trihydrochloride is a useful research compound. Its molecular formula is C8H24Cl3N3 and its molecular weight is 268.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds : N-dimethyl-N'-(3-aminopropyl)-1,3-diaminopropane trihydrochloride has been utilized in the synthesis of new chemical compounds. For instance, it played a role in the creation of chlorin e6 amide derivatives with fragments of 1,3-diaminopropane, contributing to advancements in chemical synthesis methods (Tulaeva, Morozova, & Belykh, 2020).
Agricultural Applications : It has been used in agriculture, specifically in studying its effects on the growth of the fungal plant pathogen Pyrenophora avenae. Research demonstrated its potential in reducing radial extension of this pathogen, thus contributing to plant protection strategies (Mackintosh, Slater, Walters, & Robins, 2001).
Pharmaceutical Research : The compound has been involved in pharmaceutical research, where its derivatives have been synthesized and examined for potential medicinal applications. This includes exploring its role in the creation of certain drugs (Kowalczyk, 2008).
Catalysis and Material Science : It has applications in catalysis and material science. For example, it was used in preparing carboxylic acid N-[3-(dimethylamino)propyl]amides, showing potential as a cationic surfactant for hydrophobization in oil fields (Vlasova et al., 2017).
Chemical Analysis and Chromatography : The compound has been used in chromatographic studies, aiding in the development of methods for drug analysis and detection (Bobrov, Van'kova, & Sul'din, 2000).
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]propane-1,3-diamine;trihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3.3ClH/c1-11(2)8-4-7-10-6-3-5-9;;;/h10H,3-9H2,1-2H3;3*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXTWONEXKRXAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCN.Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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